molecular formula C20H32N2O B383016 1-(Methoxymethyl)-2-undecylbenzimidazole CAS No. 503431-02-5

1-(Methoxymethyl)-2-undecylbenzimidazole

Cat. No.: B383016
CAS No.: 503431-02-5
M. Wt: 316.5g/mol
InChI Key: PFOWSYWYDYVKQP-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-undecylbenzimidazole is a benzimidazole derivative characterized by a methoxymethyl group at the N1 position and a long undecyl (C11) alkyl chain at the C2 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their structural versatility and applications in materials science, pharmaceuticals, and agrochemicals.

Properties

CAS No.

503431-02-5

Molecular Formula

C20H32N2O

Molecular Weight

316.5g/mol

IUPAC Name

1-(methoxymethyl)-2-undecylbenzimidazole

InChI

InChI=1S/C20H32N2O/c1-3-4-5-6-7-8-9-10-11-16-20-21-18-14-12-13-15-19(18)22(20)17-23-2/h12-15H,3-11,16-17H2,1-2H3

InChI Key

PFOWSYWYDYVKQP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=NC2=CC=CC=C2N1COC

Canonical SMILES

CCCCCCCCCCCC1=NC2=CC=CC=C2N1COC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (N1/C2) Key Properties
1-(Methoxymethyl)-2-undecylbenzimidazole N1: Methoxymethyl; C2: C11 Moderate solubility in DMSO-d6; enhanced lipophilicity due to long alkyl chain
1-Methyl-2-(methylthio)-1H-benzimidazole N1: Methyl; C2: Methylthio Higher solubility in polar solvents; methylthio group increases electron density
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole N1: Benzyl; C2: 4-methoxyphenyl Reduced solubility in DMSO due to bulky aromatic groups; π-π stacking interactions
2-Amino-5-benzoyl-1-methylbenzimidazole N1: Methyl; C2: Amino/C5: Benzoyl Polar substituents improve aqueous solubility; used as a pharmaceutical intermediate

Key Findings :

  • The methoxymethyl group at N1 in the target compound provides moderate steric hindrance compared to bulkier groups like benzyl .
  • The undecyl chain at C2 significantly increases lipophilicity, contrasting with shorter chains (e.g., methyl or benzyl), which favor solubility in polar solvents .

Alkyl Chain Length and Mesomorphic Behavior

Table 2: Alkyl Chain Impact

Compound Name Alkyl Chain Length Mesomorphic Properties
This compound C11 Likely liquid crystalline due to long alkyl chain
1-Dodecyl-1H-benzimidazol-2(3H)-one C12 Exhibits smectic phases; crystal symmetry varies with chain length
1-Nonyl-1H-benzimidazol-2(3H)-one C9 Lower thermal stability compared to C12 analogs

Key Findings :

  • Longer alkyl chains (C11–C12) promote liquid crystalline behavior by enabling ordered molecular packing, while shorter chains (C9) reduce mesophase stability .
  • The target compound’s undecyl chain may adopt similar packing modes to dodecyl analogs but with slightly altered crystal symmetry .

Key Findings :

  • Introducing the methoxymethyl group may necessitate protecting-group strategies to prevent over-alkylation, unlike simpler methyl or methylthio derivatives .
  • Long alkyl chains (e.g., undecyl) can complicate purification due to increased hydrophobicity .

Solubility and Spectroscopic Properties

  • Solubility : The target compound’s undecyl chain limits solubility in CDCl₃, necessitating DMSO-d6 for NMR studies, a trend also observed in 2-phenacylbenzimidazoles .
  • NMR Shifts : The methoxymethyl group (~δ 3.3 ppm for OCH₃) and undecyl chain (δ 0.8–1.5 ppm for CH₂ groups) produce distinct ¹H NMR signals, differentiating it from analogs like 1-methyl-2-(methylthio) derivatives (δ 2.5 ppm for SCH₃) .

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